1-Monopalmitin

Cytotoxicity Lung Cancer Apoptosis

1-Monopalmitin (CAS 19670-51-0) is a saturated C16:0 1-monoglyceride irreplaceable by in-class alternatives for specific applications. Its chain-length-dependent P-gp inhibition (superior to 1-monocaprin) is essential for Caco-2 drug transport assays. Unique thermoreversible gelation — absent in shorter-chain analogs — supports interfacial crystallization in low-fat aerated emulsions. Exhibits differential cytotoxicity toward lung cancer cells (A549 IC50 50–58 μg/mL). Pure sn-1 isomer ensures reproducible digestion models; 2-monopalmitin isomerizes 55% in 24 h at 37°C. ≥98% purity available.

Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
CAS No. 19670-51-0
Cat. No. B012197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monopalmitin
CAS19670-51-0
Synonyms1-glyceryl hexadecanoate
1-monohexadecanoyl-rac-glycerol
1-monohexadecanoylglycerol
1-monopalmitin
palmitoyl glycerol
palmitoyl glycerol, (+,-)-isomer
palmitoyl glycerol, hexadecanoic-1-(14)C-labeled cpd, (R)-isomer
rac-1(3)-palmitoyl glycerol
Molecular FormulaC19H38O4
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
InChIKeyQHZLMUACJMDIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in ethanol and toluene at 50 °C

1-Monopalmitin (CAS 19670-51-0): A Long-Chain Saturated Monoglyceride with Differentiated Functional Properties


1-Monopalmitin (Glyceryl palmitate; CAS 19670-51-0) is a saturated long-chain 1-monoglyceride consisting of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position [1]. As a Class I monoglyceride, it is distinguished from medium-chain homologs (e.g., monolaurin, monocaprin) and unsaturated analogs (e.g., monoolein) by its specific chain length, saturation state, and acyl position [2]. Naturally occurring as a minor component in olive and other vegetable oils, 1-monopalmitin exhibits unique physicochemical and biological behaviors that preclude simple substitution by in-class alternatives .

Why 1-Monopalmitin (CAS 19670-51-0) Cannot Be Replaced by Other Monoglycerides


Monoglycerides are often treated as a fungible class of compounds for emulsification or as lipid excipients, but this assumption breaks down in specific functional contexts. The chain length, saturation, and acyl position of 1-monopalmitin confer unique biophysical and biochemical properties that are not replicated by its closest analogs (e.g., monomyristin, monostearin, monoolein). For instance, the specific inhibition of P-glycoprotein (P-gp) by 1-monopalmitin is a function of its chain length and monoglyceride structure, not shared by shorter-chain or unsaturated analogs [1]. Similarly, its distinct gelation behavior and interfacial properties are dictated by its precise molecular geometry, making substitution without functional compromise impossible [2].

Quantitative Differentiation Evidence for 1-Monopalmitin (CAS 19670-51-0)


Cytotoxic Selectivity Profile Against Lung Cancer Cells vs. Normal Cells

1-Monopalmitin exhibits selective cytotoxicity against lung cancer A549 cells, with an IC50 of 50-58 μg/mL, while demonstrating low toxicity toward normal cells . This contrasts with monomyristin (C14:0) and monolinolein (C18:2), which showed the lowest anti-proliferative activity among saturated and unsaturated long-chain monoglycerides tested against HeLa cells [1].

Cytotoxicity Lung Cancer Apoptosis A549

P-Glycoprotein Inhibition Potency and Chain-Length Dependence

1-Monopalmitin increases daunomycin accumulation in Caco-2 cells via P-gp inhibition in a dose-dependent manner [1]. The effect is chain-length dependent: 1-monopalmitin (C16:0) produces higher drug accumulation than 1-monocaprin (C10:0), and 1-monocaprylin (C8:0) is significantly less effective [2]. This inhibition is specific to the monoglyceride structure, as tripalmitin, dipalmitin, palmitic acid, and glycerol show no activity [3].

P-glycoprotein Drug Efflux Bioavailability Caco-2

Thermoreversible Gelation Behavior Dictated by Chain Length

When heated with water near its melting point, 1-monopalmitin forms a thermoreversible gel [1]. In contrast, monolaurin (C12:0) does not gel under identical conditions [2]. This property is chain-length dependent and directly influences the stability and texture of emulsified products.

Emulsification Gelation Food Formulation Rheology

Isomer-Specific Solubility and Stability in Bile-Salt Solutions

In dilute micellar bile-salt solutions (pH 6.3, 37°C), 2-monopalmitin exhibits higher solubility than 1-monopalmitin, a difference attributed to the lower melting point of the 2-isomer [1]. Furthermore, 2-monopalmitin slowly isomerizes to the 1-isomer (5% in 1 hour; 55% in 24 hours) under these physiological conditions [2].

Lipid Digestion Solubility Isomerization In vitro model

Analytical Reference Purity and Quantitation Confidence

Commercially available 1-monopalmitin analytical standards are supplied with defined high purity, typically ≥98.0% to 99.89%, ensuring reliable quantification in HPLC, GC, and MS methodologies . This level of purity is essential for accurate calibration and method validation, whereas lower-purity or uncharacterized alternatives introduce unacceptable quantitative error.

Analytical Standard HPLC GC-MS Quantitative Research

Optimal Scientific and Industrial Applications for 1-Monopalmitin (CAS 19670-51-0)


P-gp Mediated Drug Efflux Studies in Intestinal Epithelial Models

1-Monopalmitin is uniquely suited for investigations of P-glycoprotein (P-gp) mediated drug efflux in Caco-2 cell monolayers, a model of the human intestinal epithelium [1]. Its chain-length-dependent inhibition profile, with greater potency than shorter-chain monoglycerides (e.g., 1-monocaprin), makes it the compound of choice for experiments aiming to enhance the apical-to-basolateral transport of P-gp substrate drugs [2].

Selective Cytotoxicity Screening in Lung Cancer Cell Lines

The differential cytotoxicity of 1-monopalmitin toward lung cancer cells (A549, IC50 50-58 μg/mL) versus normal cells positions it as a valuable tool compound for investigating selective anticancer mechanisms and PI3K/Akt pathway modulation [1]. Its activity surpasses that of monomyristin and monolinolein in cervical cancer models, indicating potential for broader cancer research applications [2].

Formulation of Thermoreversible Gels for Food and Cosmetic Emulsions

1-Monopalmitin's ability to form thermoreversible gels when heated with water, a property not shared by shorter-chain monoglycerides like monolaurin, makes it an essential ingredient for creating specific textures and stabilizing oil-in-water emulsions in food and cosmetic formulations [1]. This property is particularly valuable in low-fat aerated emulsions where interfacial crystallization is required [2].

Lipid Digestion and Absorption Modeling in Physiological Buffers

In vitro models of lipid digestion using micellar bile-salt solutions require precise control over monoglyceride isomer composition [1]. The distinct solubility and time-dependent isomerization (5% in 1 hour, 55% in 24 hours) of 2-monopalmitin to 1-monopalmitin at 37°C demand the use of pure 1-monopalmitin to ensure reproducible experimental conditions and accurate interpretation of absorption kinetics [2].

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